Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is a complex compound that contains an indole nucleus . The indole nucleus is a significant part of many synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the primary targets of this compound could be these receptors.
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of indoline with sulfonyl chloride to form indolin-1-ylsulfonyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-(indolin-1-ylsulfonyl)benzoic acid. The final step involves the condensation of this intermediate with ethyl thiazole-4-carboxylate under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.
Scientific Research Applications
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate
- Ethyl 2-(4-(phenylsulfonyl)benzamido)thiazole-4-carboxylate
- Ethyl 2-(4-(benzylsulfonyl)benzamido)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)thiazole-4-carboxylate is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other similar compounds. The indole ring system is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-2-29-20(26)17-13-30-21(22-17)23-19(25)15-7-9-16(10-8-15)31(27,28)24-12-11-14-5-3-4-6-18(14)24/h3-10,13H,2,11-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMUZQSYWONIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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